molecular formula C22H21ClN4O6 B560398 Tivozanib (hydrate) CAS No. 682745-40-0

Tivozanib (hydrate)

Katalognummer: B560398
CAS-Nummer: 682745-40-0
Molekulargewicht: 472.9
InChI-Schlüssel: VTWZGSZTIGEYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tivozanib is an orally active, ATP-competitive, small-molecule, quinoline-urea derivative . It is used to treat advanced kidney cancer (renal cell carcinoma) in patients who have received at least 2 or more cancer treatments and has come back or did not work well . Tivozanib is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells .


Molecular Structure Analysis

Tivozanib is a selective and orally active VEGFR tyrosine kinase inhibitor . Its molecular formula is C22H19ClN4O5 . The molecular weight is 454.86 . More detailed structural analysis can be found in the referenced sources .


Chemical Reactions Analysis

Tivozanib has been shown to inhibit the ligand-induced phosphorylation of VEGFR1, 2, and 3 . It also inhibits other kinases, including c-kit and PDGFR β, at clinically relevant concentrations . More detailed information about its chemical reactions can be found in the referenced sources .


Physical and Chemical Properties Analysis

Tivozanib is a crystalline solid . It is soluble in DMF and DMSO . More detailed information about its physical and chemical properties can be found in the referenced sources .

Wissenschaftliche Forschungsanwendungen

1. Tivozanib as a Potent Pan-VEGF Receptor Tyrosine Kinase Inhibitor

Tivozanib hydrochloride monohydrate, also known as tivozanib, is identified as a potent pan-VEGF receptor tyrosine kinase inhibitor. Its biological activity is notably superior to other VEGF tyrosine kinase inhibitors. Tivozanib has shown clinical activity in phase II and III studies, particularly in patients with advanced or metastatic renal cell carcinoma. Ongoing clinical trials are exploring its efficacy in combination with various cytotoxic drug regimens and other classes of target-specific anticancer agents, like mTOR inhibitors (Haberkorn & Eskens, 2013).

2. Pharmacokinetics and Food Impact

A Phase I study assessed the impact of food on tivozanib's pharmacokinetics. Results indicated no significant effect of food on its area under the curve to infinity (AUC0–∞), suggesting that tivozanib can be dosed with or without food. This information is crucial for understanding the drug's absorption and metabolism (Cotreau et al., 2014).

3. Clinical Efficacy in Combination with Other Treatments

Tivozanib has been studied in combination with various treatment regimens. For instance, a study combined tivozanib with a modified FOLFOX-6 regimen in patients with advanced gastrointestinal tumors. The combination was found feasible and safe, with the recommended dose for tivozanib being 1.5 mg/d (Oldenhuis et al., 2015).

4. Activity and Safety in Diverse Populations

A Phase I study in Japanese patients with solid tumors explored the recommended phase II dose of tivozanib, establishing 1.5 mg/day as tolerable and suitable for further clinical trials in the Japanese population (Niwakawa et al., 2013).

5. Potential in Treating Ocular Conditions

Tivozanib's potential in treating ocular conditions like neovascular age-related macular degeneration was explored in an experimental mouse model. The drug significantly regressed established choroidal neovascularization, suggesting its therapeutic potential in related eye diseases (Kang, Roh, & Kim, 2013).

6. Efficacy Post-Treatment with Other Drugs

A study investigated tivozanib's efficacy in patients with advanced renal cell carcinoma who had progressed on sorafenib. The crossover study revealed potent anti-tumor activity of tivozanib, with an acceptable safety and tolerability profile (Molina et al., 2018).

7. Role in Glioblastoma Treatment

A phase II study evaluated tivozanib's effectiveness in patients with recurrent glioblastoma. Although it showed functional changes in tumor vasculature, the results indicated limited anti-tumor activity, highlighting the challenges of anti-VEGF monotherapy in glioblastoma treatment (Kalpathy-Cramer et al., 2017).

Wirkmechanismus

Target of Action

Tivozanib (hydrate) is a selective, orally active inhibitor for vascular endothelial growth factor receptor (VEGFR)-1, 2, and 3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .

Mode of Action

Tivozanib works by blocking the action of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

The primary biochemical pathway affected by Tivozanib is the VEGF signaling pathway. By inhibiting VEGFR-1, 2, and 3, Tivozanib suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can lead to the inhibition of tumor growth .

Pharmacokinetics

The median time to maximum concentration (Tmax) of Tivozanib is 10 hours, however, it can range from 3 to 24 hours . A pharmacokinetic study in 8 healthy subjects revealed a maximum concentration (Cmax) and area under the curve (AUC) for radiolabeled Tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively .

Result of Action

The primary result of Tivozanib’s action is the inhibition of tumor growth. This is achieved by blocking the VEGF signaling pathway, which leads to a reduction in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor . In clinical trials, Tivozanib demonstrated efficacy compared with sorafenib with an improvement in progression-free survival .

Action Environment

The efficacy and safety of Tivozanib can be influenced by various environmental factors such as the patient’s overall health status, the presence of other diseases, and the use of other medicationsJohn’s Wort, an inducer of the liver enzyme CYP3A4 . . Furthermore, the efficacy of Tivozanib may be influenced by the patient’s prior treatment history. For example, in a cohort of heavily pretreated patients with advanced renal cell carcinoma, Tivozanib yielded a modest clinical benefit in a minority of patients who received prior immune checkpoint therapies, cabozantinib, and lenvatinib ± everolimus .

Safety and Hazards

Tivozanib can cause serious, sometimes fatal, cardiac ischemia and arterial thromboembolic events . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazard information can be found in the referenced sources .

Zukünftige Richtungen

Tivozanib will face the challenge of entering an already crowded therapeutic space in metastatic renal cell carcinoma (mRCC). Emerging combination studies and biomarker assessments may distinguish this agent among other VEGF-TKIs . More detailed information about its future directions can be found in the referenced sources .

Biochemische Analyse

Biochemical Properties

Tivozanib (hydrate) interacts with various biomolecules, primarily the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 . It inhibits these receptors, thereby suppressing angiogenesis, a process crucial for tumor growth and metastasis . It can also inhibit c-Kit and PDGFRβ .

Cellular Effects

Tivozanib (hydrate) has significant effects on various types of cells, particularly cancer cells. It has shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium . It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer .

Molecular Mechanism

Tivozanib (hydrate) exerts its effects at the molecular level by selectively inhibiting VEGFR 1, 2, and 3 . This inhibition suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which in turn inhibits tumor growth .

Temporal Effects in Laboratory Settings

In the TIVO-3 trial, patients were randomized to receive either tivozanib 1.34 mg orally once daily for 21 consecutive days of every 28-day cycle . The estimated median progression-free survival was 5.6 months . The most common grade 3 to 4 adverse reaction on the tivozanib arm was hypertension (24%) .

Dosage Effects in Animal Models

In an immunosuppressed HCC animal model, tivozanib (hydrate) can inhibit tumor growth by almost 60% with daily oral administration at the dose of 0.2mg/kg for 2 weeks .

Metabolic Pathways

Tivozanib (hydrate) is primarily metabolized by CYP3A4 . After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum .

Eigenschaften

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZGSZTIGEYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tivozanib (hydrate)
Reactant of Route 2
Reactant of Route 2
Tivozanib (hydrate)
Reactant of Route 3
Reactant of Route 3
Tivozanib (hydrate)
Reactant of Route 4
Reactant of Route 4
Tivozanib (hydrate)
Reactant of Route 5
Reactant of Route 5
Tivozanib (hydrate)
Reactant of Route 6
Reactant of Route 6
Tivozanib (hydrate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.